2,3-dihydro-1H-indene-1-thiol
CAS No.: 121607-77-0
Cat. No.: VC8174954
Molecular Formula: C9H10S
Molecular Weight: 150.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121607-77-0 |
|---|---|
| Molecular Formula | C9H10S |
| Molecular Weight | 150.24 g/mol |
| IUPAC Name | 2,3-dihydro-1H-indene-1-thiol |
| Standard InChI | InChI=1S/C9H10S/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 |
| Standard InChI Key | UHWWKRHQAPAMPC-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2C1S |
| Canonical SMILES | C1CC2=CC=CC=C2C1S |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2,3-Dihydro-1H-indene-1-thiol consists of a bicyclic system comprising a benzene ring fused to a partially saturated cyclopentane ring (dihydroindene), with a thiol group substituted at the bridgehead carbon (Figure 1). The molecular formula C₉H₁₀S corresponds to a molar mass of 150.25 g/mol . Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 2,3-Dihydro-1H-indene-1-thiol |
| SMILES | C1CC2=CC=CC=C2C1S |
| InChI | InChI=1S/C9H10S/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 |
| InChIKey | UHWWKRHQAPAMPC-UHFFFAOYSA-N |
The thiol group’s position at the bridgehead imposes steric constraints, influencing reactivity and intermolecular interactions .
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions via ion mobility spectrometry highlight the compound’s conformational flexibility. For the [M+H]+ adduct (m/z 151.0576), the CCS is 128.5 Ų, suggesting a compact structure in the gas phase . Density functional theory (DFT) calculations further predict dipole moments and electrostatic potentials critical for understanding solubility and crystallinity.
Synthesis and Production
Laboratory-Scale Synthesis
While industrial protocols remain undocumented, laboratory synthesis typically involves:
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Indene Framework Construction: Cyclization of substituted phenylpropanoids or Diels-Alder reactions to form the dihydroindene core.
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Thiol Group Introduction: Thiolation via nucleophilic substitution or reduction of sulfonyl intermediates.
A representative route starts with 1-indanone, which undergoes Grignard addition followed by sulfurization with Lawesson’s reagent . Purification via column chromatography yields the final product in moderate yields (40–60%).
Challenges in Scalability
Key hurdles in industrial production include:
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Oxidative Sensitivity: The thiol group’s susceptibility to oxidation necessitates inert atmospheres during processing.
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Byproduct Formation: Competing reactions at the bridgehead carbon often generate disulfides or sulfoxides, requiring stringent reaction control .
Chemical Reactivity and Functionalization
Thiol-Specific Reactions
The -SH group participates in characteristic reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Disulfides, sulfonic acids |
| Alkylation | Alkyl halides, base | Thioethers |
| Metal Complexation | Au³⁺, Hg²⁺ | Coordination polymers |
These transformations enable the synthesis of derivatives for materials science applications .
Ring Functionalization
Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs preferentially at the 4- and 7-positions of the aromatic ring due to the electron-donating effects of the saturated cyclopentane moiety. For example, bromination with Br₂/FeBr₃ yields 4-bromo-2,3-dihydro-1H-indene-1-thiol, a precursor for cross-coupling reactions .
Applications and Research Frontiers
Materials Science
The thiol group’s affinity for metal surfaces facilitates use in:
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Self-Assembled Monolayers (SAMs): Gold surface functionalization for sensors and electronic devices.
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Polymer Modification: Thiol-ene click chemistry to create cross-linked networks with tunable mechanical properties .
Medicinal Chemistry
Preliminary studies suggest bioactivity through:
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Enzyme Inhibition: Thiol-disulfide exchange with cysteine residues in therapeutic targets (e.g., kinases, proteases).
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Antioxidant Properties: Radical scavenging via hydrogen atom transfer from the -SH group .
Comparative Analysis with Structural Analogs
| Compound | Functional Group | Key Differentiator |
|---|---|---|
| 1H-Indene-1-carboxylic acid | -COOH | Enhanced water solubility |
| 5-Fluoro-1H-indene-1-thiol | -F, -SH | Increased lipophilicity |
| 2-Amino-1H-indene-1-thiol | -NH₂, -SH | Zwitterionic potential |
The absence of electronegative substituents in 2,3-dihydro-1H-indene-1-thiol simplifies synthetic modification compared to fluorinated or aminated analogs .
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